REACTION_CXSMILES
|
[S:1]([CH2:8][C:9]([OH:11])=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O=S(Cl)[Cl:14]>>[C:2]1([S:1][CH2:8][C:9]([Cl:14])=[O:11])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
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Name
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|
Quantity
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8 g
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Type
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reactant
|
Smiles
|
S(C1=CC=CC=C1)CC(=O)O
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Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
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Type
|
TEMPERATURE
|
Details
|
to reflux for 1 h
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Duration
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1 h
|
Type
|
CUSTOM
|
Details
|
The excess SOCl2 was removed in vacuo under a fume hood
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Type
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DISTILLATION
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Details
|
the product was distilled
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Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)SCC(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.6 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |